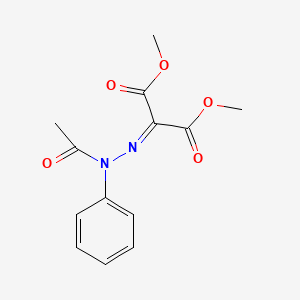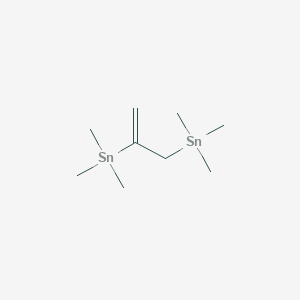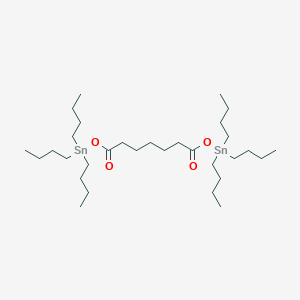
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes two tin atoms and multiple oxygen atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane typically involves the reaction of organotin precursors with specific organic reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of certain polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane involves its interaction with molecular targets such as enzymes and cellular receptors. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.
Comparación Con Compuestos Similares
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane can be compared with other similar organotin compounds, such as:
- 5,5,14,14-Tetrabutyl-7,12-dioxo-6,13-dioxa-5,14-distannaoctadecane
- 5,5,16,16-Tetrabutyl-7,14-dioxo-6,15-dioxa-5,16-distannaicosane
These compounds share similar structural features but differ in the length of their carbon chains and the positioning of their oxygen atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which can lead to different chemical reactivity and biological activity.
Propiedades
Número CAS |
96971-54-9 |
|---|---|
Fórmula molecular |
C31H64O4Sn2 |
Peso molecular |
738.3 g/mol |
Nombre IUPAC |
bis(tributylstannyl) heptanedioate |
InChI |
InChI=1S/C7H12O4.6C4H9.2Sn/c8-6(9)4-2-1-3-5-7(10)11;6*1-3-4-2;;/h1-5H2,(H,8,9)(H,10,11);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
ILERIBDEUVEGNN-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


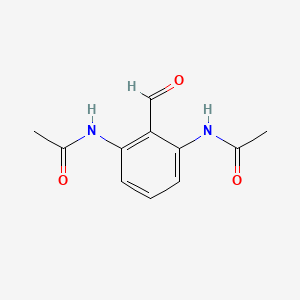
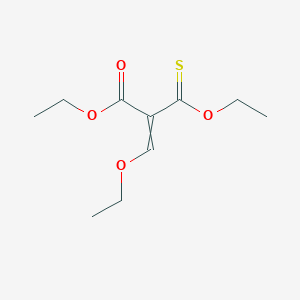
![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)
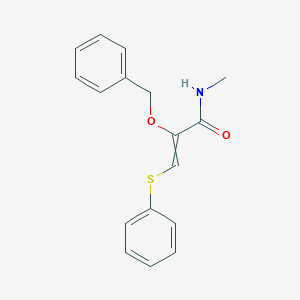

![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
